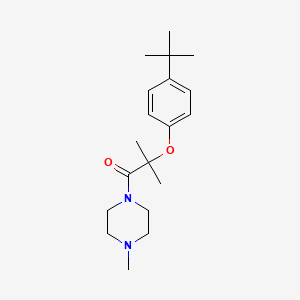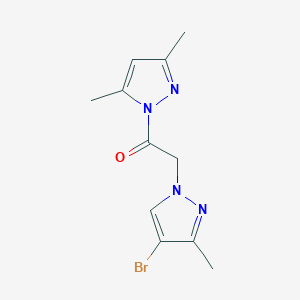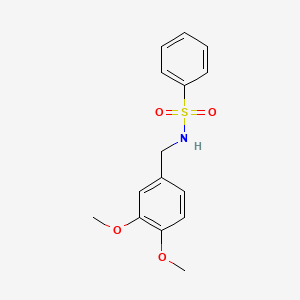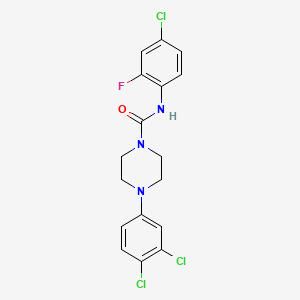
2-(4-Tert-butylphenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE is an organic compound with a complex structure that includes a tert-butyl group, a phenoxy group, a methyl group, and a piperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE typically involves multiple steps. One common method starts with the condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring. This process avoids the generation of ortho-alkylation and meta-alkylation isomers due to the steric hindrance effect of the substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: Known for its antioxidant properties and used in various industrial applications.
1-(4-(TERT-BUTYL)PHENOXY)-2-PROPANOL: Utilized in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C19H30N2O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C19H30N2O2/c1-18(2,3)15-7-9-16(10-8-15)23-19(4,5)17(22)21-13-11-20(6)12-14-21/h7-10H,11-14H2,1-6H3 |
InChI Key |
NBWPWPQVTICCLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B10962372.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10962384.png)
![N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10962385.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10962405.png)



![4-({2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10962436.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B10962442.png)
![methyl (2E)-2-cyano-3-{5-[(2-nitrophenoxy)methyl]furan-2-yl}prop-2-enoate](/img/structure/B10962443.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B10962448.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10962456.png)
